2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide
Overview
Description
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a chromen-4-one core, substituted with chloro and methoxy groups, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one structure.
Substitution Reactions: Introduction of chloro and methoxy groups at specific positions on the chromen-4-one core. This can be achieved through electrophilic aromatic substitution reactions using reagents like chlorinating agents and methoxylating agents.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like chlorinating agents (e.g., thionyl chloride, SOCl2) and methoxylating agents (e.g., dimethyl sulfate, DMS) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Biology: It is used in biological assays to study its effects on various cellular processes and pathways.
Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit key enzymes involved in inflammatory and cancer pathways.
Modulation of Receptors: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.
Induction of Apoptosis: It can induce programmed cell death in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Comparison with Similar Compounds
2-Chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide can be compared with similar compounds such as:
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound has a similar structure but lacks the chromen-4-one core, which may result in different biological activities.
2-Chloro-N-(2-chloro-4-methylphenyl)acetamide: The presence of a methyl group instead of a methoxy group can alter its chemical reactivity and pharmacological properties.
2-Chloro-N-(4-chlorophenethyl)acetamide: The phenethyl group introduces additional steric and electronic effects, potentially affecting its interaction with molecular targets.
The uniqueness of this compound lies in its chromen-4-one core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxochromen-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4/c1-24-12-4-2-3-10(7-12)16-17(23)13-8-11(20)5-6-14(13)25-18(16)21-15(22)9-19/h2-8H,9H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHKFDSCWHNDIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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